molecular formula C24H26O3 B601032 7-Oxo-bexarotene CAS No. 368451-15-4

7-Oxo-bexarotene

Numéro de catalogue: B601032
Numéro CAS: 368451-15-4
Poids moléculaire: 362.47
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

7-Oxo-bexarotene is a metabolite of bexarotene, a synthetic retinoid used primarily in the treatment of cutaneous T-cell lymphoma. Bexarotene is known for its selective activation of retinoid X receptors, which play a crucial role in regulating gene expression related to cell growth, differentiation, and apoptosis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-bexarotene involves the oxidation of bexarotene. This process can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of cytochrome P450 enzymes, particularly cytochrome P450 3A4, which facilitates the oxidation of bexarotene to form this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors equipped with cytochrome P450 enzymes to ensure efficient and consistent oxidation of bexarotene. The reaction conditions are optimized to maximize yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 7-Oxo-bexarotene primarily undergoes oxidation reactions. It can also participate in reduction and substitution reactions under specific conditions.

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Pharmacological Properties

7-Oxo-bexarotene is primarily known for its role as an active metabolite of bexarotene. It is produced through the oxidation of bexarotene by cytochrome P450 enzymes, particularly CYP3A4 . This compound retains many of the pharmacological actions attributed to its parent compound, including:

  • Retinoid Activity : Like bexarotene, this compound activates retinoid X receptors (RXRs), influencing gene expression related to cell proliferation and differentiation .
  • Antitumor Effects : Research indicates that both bexarotene and its metabolites can inhibit the growth of various cancer cell lines, including those associated with cutaneous T-cell lymphoma (CTCL) .
  • Neuroprotective Potential : There is emerging evidence suggesting that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease .

Treatment of Cutaneous T-Cell Lymphoma

Bexarotene has been extensively studied for its efficacy in treating advanced-stage CTCL, with this compound being a significant contributor to its therapeutic effects. Clinical trials have demonstrated that bexarotene can lead to clinical responses in patients with refractory CTCL:

  • In a phase II-III trial, approximately 45% of patients treated with oral bexarotene showed clinical complete or partial responses .
  • The median duration of response was reported to be around 299 days, indicating sustained efficacy in managing this condition .

Other Cancer Types

Beyond CTCL, there is potential for this compound in treating other malignancies:

  • Breast Cancer : Retinoids have been shown to modulate pathways involved in breast cancer progression, suggesting that this compound could play a role in therapeutic strategies for this disease .
  • Ovarian Cancer : Similar mechanisms may apply to ovarian cancer, where retinoid receptors are expressed and may indicate poor prognosis .

Efficacy in Advanced CTCL

A notable study involved 94 patients with biopsy-confirmed advanced-stage CTCL who received varying doses of oral bexarotene. Results indicated:

Dose (mg/m²/day)Clinical Response Rate (%)Complete Response (%)
3004513
>3005513

The study highlighted the safety profile of bexarotene, with manageable side effects such as hypertriglyceridemia and hypothyroidism .

Neuroprotective Effects

In preclinical models, both bexarotene and its metabolites have shown promise in neuroprotection against ischemic injury and neurodegeneration. These findings suggest that further exploration into the neuroprotective applications of this compound could yield beneficial therapeutic strategies for conditions like stroke and Alzheimer's disease .

Future Directions and Research Implications

The understanding of this compound's mechanisms and applications is still evolving. Future research should focus on:

  • Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
  • Expanded Clinical Trials : Conducting trials across various cancers beyond CTCL to assess efficacy and safety.
  • Combination Therapies : Investigating the potential synergistic effects when combined with other anticancer agents.

Mécanisme D'action

7-Oxo-bexarotene exerts its effects by selectively binding to and activating retinoid X receptor subtypes (RXRα, RXRβ, RXRγ). These receptors form heterodimers with other nuclear receptors, such as retinoic acid receptors, vitamin D receptors, thyroid receptors, and peroxisome proliferator-activated receptors. Upon activation, these heterodimers function as transcription factors that regulate the expression of genes involved in cell growth, differentiation, and apoptosis .

Activité Biologique

7-Oxo-bexarotene is a significant metabolite of bexarotene, a synthetic retinoid primarily used in the treatment of cutaneous T-cell lymphoma (CTCL). This compound exhibits various biological activities through its interaction with retinoid X receptors (RXRs), influencing cellular processes such as proliferation, differentiation, and apoptosis. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

This compound selectively binds to and activates RXR subtypes (RXRα, RXRβ, RXRγ) . The activation of these receptors plays a crucial role in modulating gene expression related to cell growth and differentiation. The exact mechanism by which this compound exerts its effects in CTCL remains unclear; however, it is known to induce oxidative stress and DNA damage, leading to apoptosis via the PPARγ/NF-κB signaling pathway in glioma cells .

Key Mechanisms:

  • RXR Activation : Binds and activates RXR subtypes.
  • Induction of Apoptosis : Promotes cell death through oxidative stress.
  • Inhibition of Cell Proliferation : Reduces growth in various tumor cell lines.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound is absorbed within therapeutic ranges with low accumulation upon multiple doses. Its bioavailability can be influenced by dietary factors; for example, higher plasma concentrations were observed following fat-containing meals compared to glucose solutions .

In Vitro Studies

Research has demonstrated that this compound inhibits the growth of several tumor cell lines derived from hematopoietic and squamous cell origins. For instance, in vitro studies have shown significant cytotoxic effects against CTCL cell lines .

In Vivo Studies

In animal models, bexarotene (and by extension its metabolite this compound) has been shown to cause tumor regression and prevent tumor induction in various cancer models. Notably, clinical trials involving patients with advanced CTCL reported an overall response rate of approximately 51% when treated with bexarotene .

Case Studies

A notable case series involved patients treated with Targretin (bexarotene) gel for CTCL. Among 50 patients, a clinical complete response was observed in 2% (1 out of 50), while new lesions developed in untreated areas for 28% of the cohort . These findings underscore the variability in treatment response and highlight the need for further research into optimizing therapeutic regimens.

Research Findings

Recent studies have focused on the broader implications of RXR activation by retinoids like this compound beyond oncology. For example:

  • Neuroprotective Effects : Research indicates potential neuroprotective properties in models of ischemic stroke and neurodegenerative diseases .
  • Role in Other Cancers : RXRs are implicated in ovarian and breast cancers, suggesting that retinoids may serve as therapeutic agents in these malignancies as well .

Table: Summary of Biological Activities

Biological Activity Description
RXR ActivationSelective binding to RXRα, RXRβ, RXRγ
Induction of ApoptosisPromotes oxidative stress leading to cell death
Inhibition of ProliferationReduces growth in hematopoietic and squamous cell tumor lines
Tumor RegressionObserved in animal models; significant clinical responses in CTCL patients
Neuroprotective PotentialPotential benefits in ischemic stroke and neurodegenerative conditions

Propriétés

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-7-oxo-6H-naphthalen-2-yl)ethenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMHAABXFLIUNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(=O)CC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368451-15-4
Record name 7-Oxo-bexarotene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-OXO-BEXAROTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POY4N4NX0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does 7-oxo-bexarotene interact with retinoid receptors compared to its parent compound, bexarotene?

A1: this compound demonstrates significantly reduced binding affinity to retinoid receptors compared to bexarotene. While bexarotene exhibits strong activity as a retinoid X receptor (RXR) agonist, this compound shows reduced activity at these receptors. Additionally, this compound displays minimal activity in transactivating retinoic acid receptors (RARs), suggesting a weaker interaction with these receptors as well. []

Q2: What is the significance of this compound's reduced activity at retinoid receptors in the context of bexarotene administration?

A2: Despite being a major circulating metabolite of bexarotene in humans, the significantly reduced retinoid receptor activity of this compound suggests that it is unlikely to elicit substantial retinoid receptor activation following bexarotene administration. This finding is important for understanding the overall pharmacological effects of bexarotene treatment and suggests that this compound may not contribute significantly to the therapeutic effects or potential side effects associated with bexarotene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.